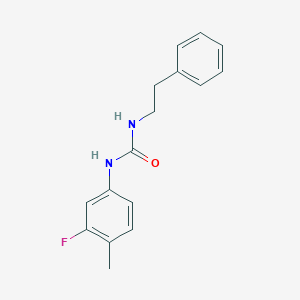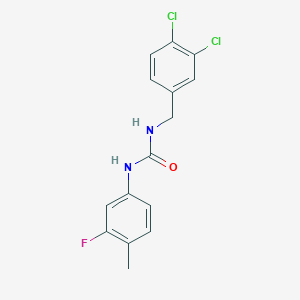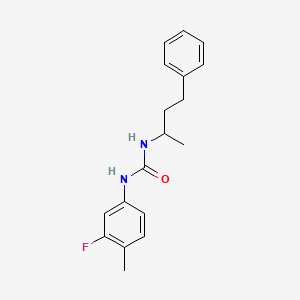
N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea
描述
N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea, also known as FMPEU, is a novel compound that has been synthesized and studied for its potential use in scientific research. It is a urea derivative that has shown promising results in various areas of research, including neuroscience and cancer research.
作用机制
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea involves its selective binding to the GluN2B subunit of the NMDA receptor or the Hsp90 protein. This compound binds to a specific site on these proteins, which leads to a conformational change and modulation of their activity. In the case of the GluN2B subunit, this compound enhances its activity by increasing the duration of channel opening and the frequency of channel opening events. This leads to an increase in the influx of calcium ions into the neuron, which may promote synaptic plasticity and neuronal survival. In the case of Hsp90, this compound inhibits its function by disrupting the stabilization and folding of oncogenic proteins, which may lead to their degradation and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target protein and the concentration used. In the case of the GluN2B subunit, this compound has been shown to enhance synaptic plasticity, improve learning and memory, and protect neurons against excitotoxicity and ischemia. In the case of Hsp90, this compound has been shown to inhibit cancer cell growth and induce apoptosis.
实验室实验的优点和局限性
N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has several advantages for lab experiments, including its high purity and selectivity for its target proteins. It has also been shown to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at high concentrations.
未来方向
There are several future directions for the research on N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea. In neuroscience, this compound may have therapeutic implications for various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. In cancer research, this compound may be developed as a novel anticancer agent or used in combination with other therapies to enhance their efficacy. Additionally, this compound may be modified to improve its pharmacokinetic properties and selectivity for its target proteins.
科学研究应用
N-(3-fluoro-4-methylphenyl)-N'-(2-phenylethyl)urea has been shown to have potential in various areas of scientific research. In neuroscience, this compound has been studied for its ability to selectively target and modulate the activity of a specific type of glutamate receptor known as the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological and pathological processes in the brain, including learning and memory, synaptic plasticity, and neurodegeneration. This compound has been shown to enhance the activity of the GluN2B subunit, which may have therapeutic implications for neurological disorders such as Alzheimer's disease and stroke.
In cancer research, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound targets a specific protein known as heat shock protein 90 (Hsp90), which is involved in the stabilization and function of various oncogenic proteins. By inhibiting Hsp90, this compound may disrupt the signaling pathways that promote cancer cell growth and survival.
属性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12-7-8-14(11-15(12)17)19-16(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPNSUWKCLYRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284167.png)
![N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284170.png)
![N-(1-methyl-3-phenylpropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284171.png)
![N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284176.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284178.png)
![N-(3,4-dichlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284184.png)
![N-[3-(methylthio)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284192.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)


![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)


